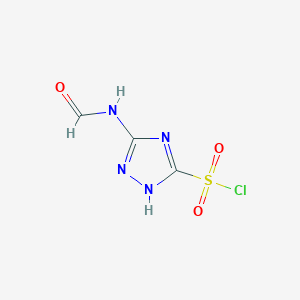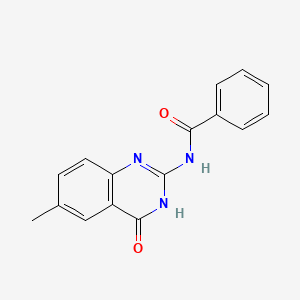
4-(cyclopropylmethyl)piperidine-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Cyclopropylmethyl)-4-Piperidinecarbonitrile is an organic compound that features a piperidine ring substituted with a cyclopropylmethyl group and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopropylmethyl)-4-Piperidinecarbonitrile typically involves the reaction of piperidine derivatives with cyclopropylmethyl halides under basic conditions. One common method is the alkylation of piperidine with cyclopropylmethyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The nitrile group can be introduced through a subsequent reaction with cyanogen bromide or other suitable nitrile sources.
Industrial Production Methods
In an industrial setting, the production of 4-(Cyclopropylmethyl)-4-Piperidinecarbonitrile may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of automated systems and real-time monitoring can further improve the scalability and reproducibility of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Cyclopropylmethyl)-4-Piperidinecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of cyclopropylmethyl ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted piperidine derivatives.
Applications De Recherche Scientifique
4-(Cyclopropylmethyl)-4-Piperidinecarbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential as a pharmacophore in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(Cyclopropylmethyl)-4-Piperidinecarbonitrile involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The cyclopropylmethyl group and nitrile group contribute to its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Cyclopropylmethyl)-4-Piperidinol: Similar structure but with a hydroxyl group instead of a nitrile group.
4-(Cyclopropylmethyl)-4-Piperidinecarboxylic Acid: Contains a carboxylic acid group instead of a nitrile group.
4-(Cyclopropylmethyl)-4-Piperidinecarboxamide: Features a carboxamide group instead of a nitrile group.
Uniqueness
4-(Cyclopropylmethyl)-4-Piperidinecarbonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity. The combination of the cyclopropylmethyl and nitrile groups makes it a valuable compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C10H16N2 |
|---|---|
Poids moléculaire |
164.25 g/mol |
Nom IUPAC |
4-(cyclopropylmethyl)piperidine-4-carbonitrile |
InChI |
InChI=1S/C10H16N2/c11-8-10(7-9-1-2-9)3-5-12-6-4-10/h9,12H,1-7H2 |
Clé InChI |
NSGDMHYEPXJIDG-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CC2(CCNCC2)C#N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(5-chloro-[1H]-indol-3-yl)-piperidine](/img/structure/B8731901.png)


![1-[1-(2,4-Dimethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B8731913.png)




![6-(3-Oxobutyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B8731953.png)

